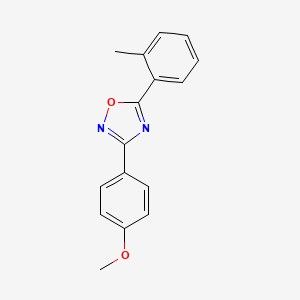![molecular formula C15H12F2N2O2 B5696914 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the enzyme histone deacetylase 1 (HDAC1) and has been investigated for its anti-cancer and anti-inflammatory properties.
Mécanisme D'action
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide acts as a selective inhibitor of HDAC1, which is an enzyme that plays a key role in the regulation of gene expression. HDAC1 is overexpressed in many cancers, and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which may be important in preventing the spread of cancer. 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to have anti-inflammatory effects, which may be important in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is that it has a high selectivity for HDAC1, which may reduce the risk of off-target effects. However, one limitation of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide is that it has poor solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
Future research on 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide could focus on its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. The development of more soluble analogs of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide could also be explored to improve its efficacy and reduce potential toxicity. Additionally, the combination of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide with other anti-cancer drugs could be investigated to enhance its anti-tumor effects.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 4-fluoroaniline with 2-fluorobenzoyl chloride to form 2-fluoro-N-(4-fluorophenyl)benzamide. This intermediate is then reacted with ethyl oxalyl chloride to form 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been investigated for its anti-cancer properties and has shown promising results in preclinical studies. 2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated for its potential use in the treatment of breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-fluoro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-5-7-11(8-6-10)19-14(20)9-18-15(21)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLBYVUMIMQUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)





![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)